

## Harmane-d4 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Harmane-d4	
Cat. No.:	B15620393	Get Quote

## In-Depth Technical Guide to Harmane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Harmane-d4**, a deuterated isotopologue of the  $\beta$ -carboline alkaloid, Harmane. This document is intended for professionals in research and drug development, offering detailed data, experimental protocols, and insights into its application and the biological pathways of its non-deuterated counterpart.

## **Core Compound Data: Harmane-d4**

**Harmane-d4** serves as a crucial internal standard for the quantitative analysis of Harmane in various biological matrices. Its physical and chemical properties are summarized below.

Property	Value	Citations
CAS Number	2012598-89-7	[1][2][3]
Molecular Formula	C12H6D4N2	[1]
Molecular Weight	186.25 g/mol	[1][4]
Primary Use	Isotope-labeled internal standard for Harmane	[4]

## Quantitative Analysis of Harmane using Harmane-d4



**Harmane-d4** is instrumental in analytical methodologies, particularly in chromatography-based techniques, to ensure the accuracy and precision of Harmane quantification.

# **Experimental Protocol: Quantification of Harmane in Blood Samples**

This protocol outlines a typical method for the analysis of Harmane in blood, employing **Harmane-d4** as an internal standard.

#### 1. Sample Preparation:

- Blood samples are collected and plasma is separated by centrifugation.
- A known concentration of Harmane-d4 (internal standard) is spiked into the plasma samples.
- Proteins are precipitated using a suitable solvent (e.g., acetonitrile).
- The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.

#### 2. HPLC with Fluorescence Detection:

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector is used.
- Separation: Harmane is separated from other components on a C18 analytical column.
- Detection: The fluorescence detector is set to an excitation wavelength of 300 nm and an emission wavelength of 435 nm for the detection of Harmane.[5]
- Quantification: The concentration of Harmane in the sample is determined by comparing the
  peak area ratio of Harmane to that of the Harmane-d4 internal standard against a calibration
  curve.

## Biological Activity and Signaling Pathways of Harmane

While **Harmane-d4**'s primary role is analytical, the biological effects of its parent compound, Harmane, are of significant interest in drug development. Harmane exhibits a range of pharmacological activities, including potential anti-tumor effects. These effects are mediated through the modulation of several key signaling pathways.



### **Anti-Tumor Mechanisms of Action**

Harmane has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The primary mechanisms involved are the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of programmed cell death.

Key Signaling Pathways Modulated by Harmane:

- PI3K/AKT Signaling Pathway: Harmane can inhibit the invasion and metastasis of cancer cells by suppressing the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[4]
- ERK Signaling Pathway: The compound has been observed to induce cell cycle arrest and apoptosis in colorectal carcinoma cells through the inhibition of the Extracellular signalregulated kinase (ERK) pathway.[1]
- Mitochondrial Apoptosis Pathway: Harmane can trigger the intrinsic pathway of apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[1][4]
- Fas/FasL Signaling Pathway: In some cancer cells, Harmane has been found to up-regulate the expression of Fas and Fas Ligand (FasL), leading to the activation of the extrinsic apoptosis pathway.

# **Experimental Protocol: Investigating Harmane's Effect** on Signaling Pathways

This protocol describes a general workflow for studying the impact of Harmane on cellular signaling pathways in cancer cells.

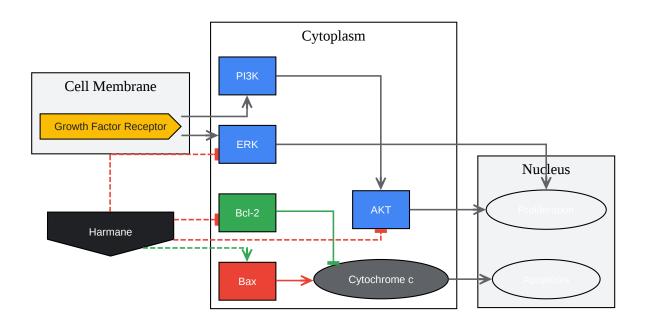
- 1. Cell Culture and Treatment:
- Cancer cell lines (e.g., SW620 colorectal adenocarcinoma cells) are cultured under standard conditions.
- Cells are treated with varying concentrations of Harmane for specific time periods.
- 2. Western Blot Analysis:



- Protein Extraction: Total protein is extracted from both control and Harmane-treated cells.
- SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest in the signaling pathway (e.g., p-Akt, p-ERK, Bcl-2, Bax, Caspase-3).
- Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, and the protein bands are visualized using a chemiluminescence detection system.
- Analysis: The intensity of the protein bands is quantified to determine the effect of Harmane on the expression and phosphorylation status of the target proteins.[1]

## **Visualizing Harmane's Mechanism of Action**

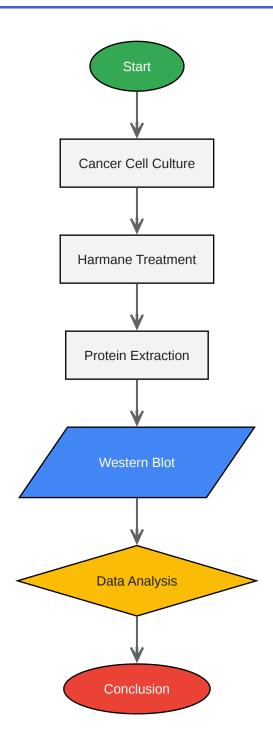
The following diagrams illustrate the key signaling pathways affected by Harmane in cancer cells.



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Caption: Harmane's inhibitory effects on pro-survival signaling pathways.





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Caption: Workflow for studying Harmane's effects on cell signaling.

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